2-(3,5-Dimethyl-4-methoxyphenyl)-2-propanol

Description

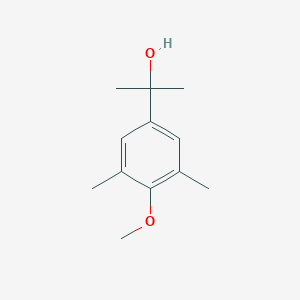

2-(3,5-Dimethyl-4-methoxyphenyl)-2-propanol is a tertiary alcohol featuring a substituted phenyl ring with methyl groups at the 3- and 5-positions and a methoxy group at the 4-position. The propanol moiety is attached to the aromatic ring at the 1-position, forming a sterically hindered alcohol. Key properties such as solubility, reactivity, and crystallinity are influenced by the electron-donating methyl and methoxy substituents, which modulate steric bulk and electronic effects.

Properties

IUPAC Name |

2-(4-methoxy-3,5-dimethylphenyl)propan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O2/c1-8-6-10(12(3,4)13)7-9(2)11(8)14-5/h6-7,13H,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDKLOKIITHRABG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OC)C)C(C)(C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dimethyl-4-methoxyphenyl)-2-propanol typically involves the following steps:

Starting Material: The synthesis begins with 3,5-dimethyl-4-methoxybenzaldehyde.

Grignard Reaction: The benzaldehyde is subjected to a Grignard reaction with methylmagnesium bromide to form the corresponding alcohol.

Hydrolysis: The intermediate product is then hydrolyzed to yield 2-(3,5-Dimethyl-4-methoxyphenyl)-2-propanol.

Industrial Production Methods

In an industrial setting, the production of 2-(3,5-Dimethyl-4-methoxyphenyl)-2-propanol may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance the efficiency of the Grignard reaction and subsequent hydrolysis.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethyl-4-methoxyphenyl)-2-propanol can undergo various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form the corresponding ketone.

Reduction: The compound can be reduced to form the corresponding hydrocarbon.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products

Oxidation: 2-(3,5-Dimethyl-4-methoxyphenyl)-2-propanone.

Reduction: 2-(3,5-Dimethyl-4-methoxyphenyl)propane.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(3,5-Dimethyl-4-methoxyphenyl)-2-propanol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethyl-4-methoxyphenyl)-2-propanol involves its interaction with specific molecular targets. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table highlights key differences between 2-(3,5-Dimethyl-4-methoxyphenyl)-2-propanol and selected analogs:

Key Observations:

- Substituent Effects: The dimethyl-methoxy substitution in the target compound enhances steric hindrance compared to the dimethoxy analog . This reduces nucleophilic reactivity but improves stability under acidic conditions.

- Molecular Weight and Applications: The target compound (MW 194.27) is significantly bulkier than tert-butanol (MW 74.12) , making it less volatile and more suited for applications requiring controlled release or solid-state stability.

Biological Activity

2-(3,5-Dimethyl-4-methoxyphenyl)-2-propanol, also known as 1-(3,5-dimethyl-4-methoxyphenyl)-2-methyl-2-propanol, is a compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological effects, and mechanisms of action associated with this compound, drawing on diverse research findings and case studies.

Synthesis of the Compound

The synthesis of 2-(3,5-dimethyl-4-methoxyphenyl)-2-propanol typically involves multi-step organic reactions. The compound is derived from the alkylation of phenolic precursors and subsequent modifications to introduce the dimethyl and methoxy groups. The general synthetic route can be summarized as follows:

- Starting Materials : Phenolic compounds with appropriate substituents.

- Reactions : Alkylation reactions using alkyl halides or alcohols.

- Purification : Crystallization or chromatography to isolate the final product.

The biological activity of 2-(3,5-dimethyl-4-methoxyphenyl)-2-propanol is largely attributed to its interaction with various molecular targets within biological systems. Notably, it acts as a positive modulator of GABA_B receptors, which play a crucial role in neurotransmission and have implications in anxiety and seizure disorders .

Pharmacological Effects

Research indicates that derivatives of this compound exhibit significant pharmacological activities:

- GABA_B Receptor Modulation : The compound has shown promising results in enhancing GABA_B receptor activity, with an EC50 value around 30 µM .

- Anticancer Properties : Some studies suggest that related compounds may possess cytotoxic effects against cancer cell lines, indicating potential for therapeutic applications in oncology .

Case Study 1: GABA_B Modulation

A study evaluated a series of 2,2-disubstituted propanol derivatives for their ability to modulate GABA_B receptors. The dimethyl analogue (including our compound) was found to have the highest activity among tested compounds, suggesting its potential in treating neurological disorders .

Case Study 2: Anticancer Activity

In vitro studies assessed the cytotoxic effects of various derivatives on human prostate cancer (DU145) and leukemic (K562) cells. The results indicated that certain derivatives showed significant inhibition of cell proliferation with IC50 values ranging from 5 to 10 nM . This highlights the compound's potential as an anticancer agent.

Data Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.